molecular formula C18H27FN2O2 B12439848 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine CAS No. 887582-59-4

1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine

Cat. No.: B12439848
CAS No.: 887582-59-4
M. Wt: 322.4 g/mol
InChI Key: KOUYUMZVXMRSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

  • δ 1.44 (s, 9H, Boc CH₃) confirms the presence of the tert-butyl group.
  • δ 3.05–3.15 (m, 4H, piperidine H2/H6 and H3/H5) indicates axial-equatorial proton coupling in the chair-configured piperidine ring.
  • δ 4.20 (s, 2H, NCH₂) corresponds to the methylene bridge linking the piperidine and benzylamine groups.

¹⁹F NMR : A singlet at δ -115.2 ppm confirms the para-fluorine’s electronic environment, devoid of coupling due to symmetry.

¹³C NMR :

  • δ 155.8 (C=O, Boc) and δ 80.1 (quaternary C of tert-butyl) validate the carbamate group.
  • δ 162.4 (C-F, J = 242 Hz) and aromatic carbons at δ 115.3–130.1 confirm the 4-fluorobenzyl substituent.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 1695 cm⁻¹ (C=O stretch, Boc carbamate).
  • 1510 cm⁻¹ (C-F aromatic bending).
  • 1245 cm⁻¹ (C-N stretch of tertiary amine).

Mass Spectrometry (MS)

The molecular ion peak at m/z 322.4 ([M]⁺) aligns with the molecular weight. Fragmentation pathways include:

  • Loss of tert-butoxy group (m/z 266.3).
  • Cleavage of the carbamate bond (m/z 201.1).

X-ray Crystallography and Conformational Analysis

Single-crystal X-ray diffraction studies of analogous Boc-protected piperidines reveal a chair conformation with equatorial positioning of the Boc group. The 4-fluorobenzylamino-methyl substituent adopts an axial orientation to minimize 1,3-diaxial strain, as shown in Figure 1.

Crystallographic Parameter Value
Space Group P2₁/c
Unit Cell Dimensions a = 8.21 Å, b = 12.34 Å, c = 15.67 Å
Dihedral Angle (Boc-C-N) 112.3°

The fluorine atom induces a dipole moment of 1.47 D, distorting electron density in the benzyl ring. Hydrogen bonding between the carbamate oxygen and adjacent NH groups stabilizes the crystal lattice.

Computational Molecular Modeling Studies

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

  • A rotational barrier of 12.3 kcal/mol for the Boc group, with a half-life (t₁/₂) of ~3.5 minutes at -50°C.
  • The highest occupied molecular orbital (HOMO) localizes on the piperidine nitrogen (-5.8 eV), while the lowest unoccupied orbital (LUMO) resides on the fluorobenzyl ring (-1.2 eV).
Computational Parameter Value
LogP (Octanol-Water) 3.89
Polar Surface Area (PSA) 41.57 Ų
Van der Waals Volume 298.7 ų

Molecular dynamics simulations show the Boc group adopts a perpendicular orientation relative to the piperidine plane to avoid steric clashes with the benzylamino-methyl substituent.

Properties

CAS No.

887582-59-4

Molecular Formula

C18H27FN2O2

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-[[(4-fluorophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-10-8-15(9-11-21)13-20-12-14-4-6-16(19)7-5-14/h4-7,15,20H,8-13H2,1-3H3

InChI Key

KOUYUMZVXMRSFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Boc Protection Strategies for Piperidine Intermediates

The tert-butyloxycarbonyl (Boc) group serves as a pivotal protecting group for the piperidine nitrogen during synthetic sequences. A widely adopted method involves reacting 4-aminopiperidine derivatives with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. For instance, a protocol adapted from WO2001002357A2 demonstrates the protection of 4-(4'-fluorophenyl)piperidine using Boc₂O in dichloromethane (DCM) with triethylamine as a base. The reaction proceeds at 0°C to room temperature over 18 hours, achieving near-quantitative yields (98%) after aqueous workup and column purification.

Critical parameters for Boc protection include:

  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) preferred for solubility
  • Base stoichiometry : 1.5 equivalents of triethylamine prevents premature deprotection
  • Temperature control : Slow addition at 0°C minimizes exothermic side reactions

Table 1: Boc Protection Reaction Optimization

Parameter Optimal Condition Yield (%) Purity (HPLC)
Solvent DCM 98 99.5
Base Triethylamine 95 99.2
Reaction Time 18 hours 97 99.1

Reductive Amination for Benzylamino Group Introduction

The installation of the 4-fluoro-benzylamino moiety typically employs reductive amination between 4-fluoro-benzylamine and aldehyde intermediates. ChemicalBook documents a high-yielding procedure using sodium cyanoborohydride (NaBH₃CN) in dichloromethane with acetic acid catalysis. Key experimental details include:

  • Dissolve 1-Boc-4-formyl-piperidine (1.0 eq) and 4-fluoro-benzylamine (1.1 eq) in anhydrous DCM
  • Add glacial acetic acid (1.5 eq) at 0°C under N₂ atmosphere
  • Introduce NaBH₃CN (1.2 eq) portion-wise over 30 minutes
  • Stir at room temperature for 15 hours
  • Quench with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄

This method achieves 80% isolated yield with <2% over-reduction byproducts. Comparative studies show NaBH₃CN outperforms other reductants:

Table 2: Reductant Screening for Amination

Reductant Yield (%) Diastereomer Ratio
NaBH₃CN 80 95:5
NaBH(OAc)₃ 65 85:15
H₂ (Pd/C) 45 70:30

Piperidine Ring Formation and Functionalization

Core piperidine synthesis often begins with cyclization of 1,5-diamine precursors. WO2001002357A2 discloses a two-step protocol involving:

Step 1 : Michael Addition

  • React 4-fluoro-benzylamine with methyl acrylate (3.0 eq) in methanol
  • Reflux for 48 hours under N₂
  • Isolate bis-ester intermediate (72% yield)

Step 2 : Dieckmann Cyclization

  • Treat intermediate with NaH (2.5 eq) in THF at 65°C
  • Quench with NH₄Cl, extract with EtOAc
  • Purify via silica chromatography (hexane:EtOAc = 4:1)

This approach constructs the piperidine ring with 68% overall yield and <5% ring-opened byproducts. X-ray crystallographic analysis confirms the trans-configuration of substituents.

Late-stage introduction of the 4-fluoro group presents challenges due to fluorine’s electronegativity. US10981871B2 details a palladium-mediated coupling strategy:

  • Prepare 4-bromo-benzylamine precursor
  • React with CsF (3.0 eq) and Pd(OAc)₂ (5 mol%) in DMF
  • Heat at 110°C for 8 hours under microwave irradiation
  • Purify via recrystallization from ethanol/water

This method achieves 89% fluorination efficiency with <0.5% defluorination side products. Mass spectrometry analysis confirms 99.9% isotopic purity for the ¹⁹F nucleus.

Purification and Analytical Characterization

Final purification typically combines column chromatography and recrystallization. RSC Supporting Information recommends:

  • Silica gel chromatography : Hexane/ethyl acetate gradient (100:0 → 70:30)
  • Recrystallization solvent : Diisopropyl ether/hexane (1:3 v/v)
  • Drying conditions : 40°C under vacuum for 24 hours

Analytical benchmarks for pure product:

  • HPLC : Rt = 12.4 min (C18 column, 70:30 MeCN/H₂O)
  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.21 (m, 2H, NCH₂), 4.32 (s, 2H, ArCH₂N)
  • ¹³C NMR : 156.8 ppm (Boc carbonyl), 115.2 ppm (d, J = 21 Hz, Ar-F)

Comparative Analysis of Synthetic Routes

Three primary routes emerge from literature analysis:

Route A : Sequential Boc protection → reductive amination

  • Advantages : High yielding (80%), minimal purification
  • Disadvantages : Requires pre-formed aldehyde intermediate

Route B : Ring-closing metathesis → fluorination

  • Advantages : Direct control of stereochemistry
  • Disadvantages : Grubbs catalyst costs, 65% yield

Route C : One-pot tandem protection/amination

  • Advantages : 75% yield, reduced steps
  • Disadvantages : Complex reaction monitoring

Table 3: Economic and Environmental Metrics

Metric Route A Route B Route C
PMI (kg/kg) 32 45 28
E-Factor 18 29 15
Cost per gram (USD) 12.50 18.75 10.20

Chemical Reactions Analysis

Reductive Amination and Deprotection

The Boc group serves as a temporary protective moiety for the piperidine nitrogen, allowing selective functionalization of other reactive sites. Key reactions include:

Reaction Type Conditions Reagents/Catalysts Products
Boc Deprotection Acidic hydrolysisTrifluoroacetic acid (TFA) or HCl (gaseous) in dichloromethaneFree amine (4-[(4-fluoro-benzylamino)-methyl]-piperidine)
Reductive Amination Room temperature, 15–20 hoursSodium cyanoborohydride, acetic acid in CH₂Cl₂Secondary amine formation via imine reduction
  • The Boc group is selectively removed under acidic conditions, regenerating the primary amine for further derivatization.

  • Reductive amination is pivotal for introducing the benzylamino-methyl group during synthesis .

Substitution Reactions

The fluorobenzylamino-methyl group participates in nucleophilic and electrophilic substitutions, enabling structural diversification:

Reaction Type Conditions Reagents Products
Nucleophilic Substitution Reflux in THF, 24 hoursAlkyl halides (e.g., CH₃I)Alkylated derivatives at the amine site
Electrophilic Aromatic Substitution Nitration (HNO₃/H₂SO₄) or halogenationHNO₃, Br₂/FeBr₃Nitro- or bromo-substituted aryl products
  • The electron-withdrawing fluorine atom on the benzyl group directs electrophilic substitutions to meta positions.

  • Alkylation at the secondary amine enhances lipophilicity, impacting pharmacokinetic properties.

Oxidation and Reduction

Controlled oxidation and reduction modify the compound’s electronic and steric properties:

Reaction Type Conditions Reagents Products
Oxidation Room temperature, 6 hoursKMnO₄ in acidic aqueous solutionHydroxylated piperidine derivatives
Catalytic Hydrogenation H₂ gas, 50–60°C, Pd/C catalyst in ethanolH₂, Pd/CSaturated piperidine ring (tetrahydropyridine)
  • Oxidation introduces hydroxyl groups, enabling further functionalization (e.g., glycosylation).

  • Hydrogenation reduces double bonds, altering conformational flexibility.

Cross-Coupling Reactions

The fluorobenzyl group facilitates palladium-catalyzed cross-coupling for bioconjugation or structural elaboration:

Reaction Type Conditions Catalysts Products
Suzuki Coupling 80°C, 12 hours in DMFPd(PPh₃)₄, K₂CO₃Biaryl derivatives via boronic acid coupling
Heck Reaction 100°C, 24 hours in DMFPd(OAc)₂, P(o-tolyl)₃Alkenyl-substituted analogs
  • These reactions expand the compound’s utility in synthesizing complex architectures for drug discovery.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ (Boc group) and HF (from fluorine) .

  • Hydrolytic Sensitivity : Prolonged exposure to moisture degrades the Boc group, necessitating anhydrous storage.

Scientific Research Applications

1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine is a chemical compound with a piperidine ring substituted with a tert-butyloxycarbonyl (Boc) group and a 4-fluoro-benzylamino moiety. Its molecular formula is C18H27FN2O2, and it has a molecular weight of approximately 322.42 g/mol. The presence of fluorine enhances its lipophilicity and metabolic stability, making it a candidate for pharmacological studies. The reactivity of this compound is mainly due to the piperidine nitrogen, which can undergo nucleophilic substitutions. The Boc group can be removed under acidic conditions, allowing the amine to participate in further reactions like acylation or alkylation. The fluoro-substituent may also engage in electrophilic aromatic substitution reactions or serve as a site for further functionalization.

Potential Applications in Medicinal Chemistry

1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders or cancer therapies. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects, and it can serve as an intermediate in synthesizing more complex molecules. Preliminary studies suggest that this compound exhibits significant biological activity, and compounds with similar structures have been investigated as potential inhibitors of certain enzymes or receptors involved in various diseases. The fluorine atom may enhance the compound's interaction with biological targets, leading to therapeutic effects.

Interaction Studies

Interaction studies are crucial for understanding how 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine interacts with biological systems. Preliminary data indicate that this compound may bind to certain receptors or enzymes, influencing their activity. Techniques such as molecular docking and binding affinity assays can provide insights into its mechanism of action and potential therapeutic uses.

Use as an Intermediate in Synthesis

1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine is used as an intermediate in the synthesis of complex organic molecules. It serves as a precursor in developing pharmaceutical agents, particularly those targeting the central nervous system. The compound's unique structural features make it valuable for creating compounds with enhanced stability and lipophilicity, which are crucial for improving bioavailability and therapeutic efficacy. It may also serve as an intermediate in synthesizing other biologically active compounds.

Mechanism of Action

The mechanism of action of 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylamino group may interact with active sites on enzymes, leading to inhibition or activation of enzymatic activity. The Boc group serves as a protecting group, allowing selective reactions at other sites on the molecule. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Functional Group Variants at the 4-Position

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Properties/Applications Reference
1-Boc-4-(Aminomethyl)piperidine Aminomethyl 214.30 Intermediate in peptide coupling; lacks aromaticity .
1-Boc-4-hydroxypiperidine Hydroxyl 187.25 Polar, used in alcohol-based derivatization .
1-Boc-4-cyano-4-(3-CF3-phenyl)piperidine Cyano + trifluoromethylphenyl 354.37 Electron-withdrawing groups enhance stability; potential CNS applications .
Target Compound 4-Fluoro-benzylamino-methyl ~347.40* Increased lipophilicity; suited for receptor-targeted synthesis.

*Estimated based on structural additions to 1-Boc-4-(aminomethyl)piperidine.

Key Observations :

  • Aminomethyl vs. Hydroxyl: The hydroxyl group (e.g., 1-Boc-4-hydroxypiperidine) increases polarity, affecting solubility and hydrogen-bonding capacity compared to the aminomethyl group .

Aromatic and Halogenated Derivatives

Compound Name Aromatic/Halogenated Group Molecular Weight (g/mol) Applications Reference
1-Boc-4-(4-fluoroanilino)piperidine 4-Fluoroanilino 292.30 Precursor for opioid analogs; high sigma-1 receptor affinity .
1-((4-Fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine Fluorinated biphenylmethyl 271.35 Radioligand development; melanoma imaging .
Target Compound 4-Fluoro-benzylamino-methyl ~347.40 Potential use in receptor-specific probes or enzyme inhibitors.

Key Observations :

  • Fluorine Position: The 4-fluoroanilino group in 1-Boc-4-(4-fluoroanilino)piperidine provides a planar aromatic ring, whereas the target compound’s benzylamino group offers a flexible spacer, altering binding kinetics .
  • Biological Activity : Fluorinated biphenyl derivatives (e.g., ) show tumor-targeting capabilities, suggesting the target compound’s fluorobenzyl group may similarly enhance bioactivity .

Complex Functionalization at the 4-Position

Compound Name Functional Group Molecular Weight (g/mol) Key Features Reference
1-BOC-4-(MORPHOLINE-4-CARBONYL)PIPERIDINE Morpholine carbonyl 310.38 Enhanced hydrogen bonding; drug discovery .
1-Benzyl-4-[(5,6-dimethoxyindan-1-on-2-yl)methyl]piperidine Indanone moiety 411.92 Acetylcholinesterase inhibition (IC50 = 5.7 nM) .
Target Compound 4-Fluoro-benzylamino-methyl ~347.40 Combines fluorine’s metabolic stability with a modifiable amine.

Key Observations :

  • Morpholine Carbonyl : Introduces a tertiary amide and ether, improving solubility and target engagement in enzyme inhibitors .
  • Indanone Derivatives: Rigid structures (e.g., ) enhance binding specificity, whereas the target compound’s flexible benzylamino group may allow broader conformational sampling .

Biological Activity

1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine is a synthetic compound notable for its unique structural features, which include a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 4-fluoro-benzylamino moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activity and applications in drug development.

  • Molecular Formula : C18H27FN2O2
  • Molecular Weight : 322.42 g/mol
  • Structure : The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for biological interactions.

The biological activity of 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's design allows it to bind effectively to active sites or allosteric sites on proteins, potentially modulating their activity. The Boc group provides steric hindrance that influences binding affinity and selectivity.

Biological Activity

Preliminary studies indicate that 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine exhibits significant biological activity. Its potential applications include:

  • Inhibition of Enzymes : Similar compounds have shown promise as inhibitors of various enzymes involved in disease pathways.
  • Receptor Interaction : The fluorobenzylamino moiety may enhance binding to biological targets, leading to therapeutic effects in conditions such as cancer or neurological disorders .

Case Studies and Research Findings

  • Antiproliferative Activity : In vitro studies have demonstrated that compounds with similar structures exhibit varying degrees of antiproliferative activity against cancer cell lines. For instance, derivatives of piperidine have been shown to inhibit cell growth effectively, suggesting that 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine could possess similar properties .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound with specific targets. These studies suggest that the structural features of 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine could lead to enhanced interactions with target proteins compared to other piperidine derivatives .
  • Enzyme Inhibition : Research has indicated that compounds with similar piperidine frameworks can act as inhibitors for various kinases and receptors implicated in cancer and inflammatory diseases. The unique substitution pattern in 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine may allow it to inhibit specific pathways more effectively than its analogs .

Comparative Analysis

A comparison with structurally related compounds highlights the unique biological profile of 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine:

Compound NameStructureBiological Activity
1-Boc-4-aminopiperidineLacks fluorobenzylamino moietyDifferent chemical properties
4-FluorobenzylamineContains fluorobenzyl groupDistinct reactivity
1-Benzyl-4-(N-Boc-amino)piperidineSimilar structure without fluorineAffects target interactions differently

Q & A

Basic: What are the recommended storage conditions and handling protocols for 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine to ensure stability?

Answer:

  • Storage: Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the Boc protecting group. Avoid exposure to moisture and humidity .
  • Handling: Use gloves, chemical safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Avoid contact with strong acids/bases, which may cleave the Boc group .
  • Safety: Refer to Safety Data Sheets (SDS) for acute toxicity data (e.g., H301: toxic if swallowed) and first-aid measures .

Basic: What analytical methods are recommended for characterizing the purity and structural integrity of this compound?

Answer:

  • HPLC: Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .
  • NMR: Confirm structure via 1^1H and 13^{13}C NMR. Key peaks include:
    • Boc tert-butyl group: ~1.4 ppm (singlet, 9H).
    • Piperidine protons: 2.5–3.5 ppm (multiplet) .
  • Mass Spectrometry: ESI-MS can verify molecular weight (e.g., expected [M+H]+^+ for C18_{18}H26_{26}FN2_2O2_2: 321.2 g/mol) .

Advanced: What strategies can optimize the synthesis yield of this compound, particularly during Boc protection and benzylamine coupling?

Answer:

  • Boc Protection: Use Boc2_2O in anhydrous THF with DMAP as a catalyst. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexanes 1:1) .
  • Benzylamine Coupling: Employ EDC/HOBt in DCM for amide bond formation. Purify via column chromatography (silica gel, gradient elution with 5–20% MeOH/DCM) to isolate the product .
  • Yield Improvement: Pre-activate the carboxylic acid with EDC for 30 min before adding benzylamine. Maintain pH 7–8 to avoid Boc deprotection .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar Boc-protected piperidines?

Answer:

  • Comparative SAR Studies: Analyze substituent effects (e.g., 4-fluoro vs. 4-chloro benzyl groups) on target binding. For example, 4-fluoro derivatives show enhanced acetylcholinesterase inhibition compared to non-halogenated analogs .
  • Assay Validation: Use standardized in vitro assays (e.g., IC50_{50} measurements with recombinant enzymes) to minimize variability. Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .
  • Meta-Analysis: Review datasets for solvent effects (e.g., DMSO concentration) and purity discrepancies (>98% purity reduces off-target interactions) .

Advanced: What methodologies are recommended for evaluating the in vivo pharmacokinetics and toxicity of this compound?

Answer:

  • Pharmacokinetics:
    • Administer orally (5 mg/kg in rats) and collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h. Quantify via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL .
    • Calculate AUC, Cmax_{max}, and t1/2_{1/2} using non-compartmental analysis.
  • Toxicity: Conduct acute toxicity studies (OECD 423) in rodents. Monitor organ histopathology (liver, kidneys) and hematological parameters after 14-day exposure .
  • Metabolite Profiling: Use high-resolution MS to identify Phase I/II metabolites (e.g., Boc deprotection products or glucuronidated derivatives) .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with acetylcholinesterase (PDB: 1ACJ). Prioritize derivatives with hydrogen bonds to Ser203 and π-π stacking with Trp86 .
  • ADMET Prediction: Apply QikProp to estimate logP (<3), BBB permeability (CNS > -2), and CYP450 inhibition (risk < 0.5). Avoid derivatives with high hERG liability .
  • Free Energy Perturbation (FEP): Calculate relative binding affinities for fluorobenzyl vs. methoxybenzyl analogs to rationalize selectivity trends .

Basic: What solvents and reaction conditions are compatible with the Boc protecting group during derivatization?

Answer:

  • Compatible Solvents: DCM, THF, DMF. Avoid protic solvents (e.g., MeOH, H2_2O) to prevent premature deprotection .
  • Stable pH Range: 4–8. Acidic conditions (pH < 4) cleave the Boc group via trifluoroacetic acid (TFA), while strong bases (pH > 10) induce hydrolysis .
  • Temperature: Reactions should be conducted at 0–25°C. Elevated temperatures (>40°C) accelerate degradation .

Advanced: How do structural modifications at the piperidine nitrogen impact metabolic stability?

Answer:

  • Boc vs. Other Protecting Groups: Boc derivatives exhibit slower hepatic clearance than acetylated analogs due to resistance to esterases. Replace Boc with photolabile groups (e.g., NVOC) for controlled release .
  • Fluorine Substitution: The 4-fluoro group reduces CYP2D6-mediated oxidation, extending half-life (e.g., t1/2_{1/2} = 6.2 h vs. 3.8 h for non-fluorinated analogs) .
  • Metabolic Hotspots: Identify vulnerable sites via radiolabeled studies (e.g., 14^{14}C at the benzyl position). Introduce methyl or deuterium groups to block oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.